(2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-9(7-11-13(8)4)10(14)5-6-12(2)3/h5-7H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCAQJJZSMDMKA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its enaminone structure, which combines nucleophilic (dimethylamino group) and electrophilic (carbonyl group) sites. Key reactions include:
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Nucleophilic Addition/Elimination : The dimethylamino group (N(CH₃)₂) acts as a nucleophile, enabling reactions with electrophiles (e.g., aldehydes, ketones). Conversely, under acidic conditions, the amino group can undergo elimination to form conjugated systems .
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Electrophilic Attack : The carbonyl group (C=O) participates in condensations (e.g., Claisen-Schmidt) or Michael additions with enolates .
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Pyrazole Ring Interactions : The pyrazole moiety can engage in aromatic substitution or coordination chemistry, influenced by its nitrogen atoms .
Condensation Reactions
The prop-2-en-1-one moiety undergoes Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. For example, reaction with benzaldehyde in ethanol/NaOH produces α,β-unsaturated ketones, with yields up to 88% .
Coupling Reactions
The dimethylamino group facilitates coupling with diazonium salts (e.g., Ar-N=N⁺), forming hydrazones or aromatic derivatives. For instance, reaction with benzenediazonium chloride yields products with distinct spectroscopic features (δ ~14.39 ppm for NH in ¹H NMR) .
Stability and Degradation
The compound is stable under standard conditions but decomposes in strong acids/bases. This behavior is attributed to the sensitivity of the enaminone system to hydrolysis or tautomerization.
Hydrogen Bonding
Intramolecular hydrogen bonds (e.g., OH⋯O=C) stabilize the molecule, as observed in crystallographic studies of analogous compounds. These interactions influence reactivity by modulating electron density .
π-π Stacking
Pyrazole rings in the crystal lattice exhibit π-π interactions (centroid distance ~3.59 Å), which may affect solubility and reaction kinetics .
Experimental Validation
Reactions are typically monitored using:
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NMR : Shifts in δ ~9.75 ppm (s, 1H, CHO) confirm carbonyl integrity .
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 242) validate product formation .
Comparison of Reactivity with Analogous Compounds
| Feature | Present Compound | Analogous Derivatives |
|---|---|---|
| Nucleophilic Site | Dimethylamino group | Hydroxyl or other amino groups |
| Electrophilic Site | Prop-2-en-1-one carbonyl | Varying carbonyl reactivity |
| Aromatic Interactions | Pyrazole ring with π-π stacking potential | Pyridine or thiophene derivatives |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies indicate that modifications to the pyrazole structure can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli . The compound's ability to disrupt microbial cell membranes or inhibit specific metabolic pathways is under investigation.
Anticancer Potential
Pyrazole derivatives are being explored for their anticancer properties. In vitro studies on various cancer cell lines have demonstrated that compounds similar to (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one can induce apoptosis in cancer cells . The mechanism often involves the inhibition of key signaling pathways that promote cell survival and proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of research. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting that (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one may also possess anti-inflammatory properties .
Herbicidal Activity
Compounds based on the pyrazole framework have been evaluated for their herbicidal properties. Research indicates that such compounds can effectively inhibit the growth of certain weeds by interfering with their metabolic processes . This makes them potential candidates for developing new herbicides that are less harmful to crops.
Plant Growth Regulators
In addition to herbicidal activity, pyrazole derivatives may serve as plant growth regulators. They can enhance crop yield and resilience by modulating plant hormonal pathways . Studies are ongoing to explore these effects in various agricultural settings.
Synthesis of Functional Materials
The unique chemical structure of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one allows for its use in synthesizing functional materials such as polymers and coatings. Its ability to undergo polymerization reactions can lead to materials with enhanced mechanical properties and thermal stability .
Photovoltaic Devices
Recent studies suggest that pyrazole-based compounds can be incorporated into organic photovoltaic devices due to their favorable electronic properties. This application could lead to the development of more efficient solar cells .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | [Prabhakar et al., 2024] | Demonstrated efficacy against bacterial strains |
| Anticancer Potential | [MDPI, 2020] | Induced apoptosis in multiple cancer cell lines |
| Herbicidal Activity | [Silva & Silva, 2024] | Effective growth inhibition in target weeds |
| Material Science | [PMC9267128, 2022] | Enhanced mechanical properties in synthesized polymers |
Mechanism of Action
The mechanism of action of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
(a) (E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
- Key Differences : Replaces the pyrazole ring with an indole moiety.
- Synthesis: Optimized via a three-step route starting from 1H-indole, emphasizing the role of the dimethylamino-enone motif in facilitating Michael addition reactions .
(b) (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Key Differences: Substitutes the dimethylamino group with a nitrobenzylidene moiety and introduces an acetyl group.
- Properties: Melting point: 170°C (higher than typical enaminones due to nitro group polarity). IR Distinct NO₂ stretch at 1552 cm⁻¹, absent in the target compound .
(c) 4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
- Key Differences: Features a bis-pyrazole system with a methylideneamino linker.
- Structural Impact : The conjugated system extends π-delocalization, likely increasing UV-vis absorption intensity compared to the target compound .
Physicochemical and Spectroscopic Comparisons
Challenges and Limitations
Biological Activity
The compound (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 192.22 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives, including (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one. Research indicates that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation : Studies have shown that pyrazole derivatives can significantly reduce the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting specific pathways : Some derivatives have been identified as inhibitors of key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole compounds. For instance, (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one has shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Anticancer Activity
In a controlled study involving various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC-3), (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one demonstrated significant cytotoxic effects. The IC50 values were determined to be around 10 µM for MCF-7 cells and 15 µM for PC-3 cells, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| PC-3 | 15 |
Case Study 2: Antimicrobial Efficacy
A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 50 |
The biological activity of (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic processes within bacteria and cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-(dimethylamino)prop-2-en-1-one?
- Methodological Answer: The compound is typically synthesized via condensation reactions between substituted pyrazole precursors and enone derivatives. For example, refluxing 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with dimethylamino propanone in ethanol under acidic or basic catalysis can yield the target compound. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor the (2E)-stereoisomer .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the molecular structure and stereochemistry. Mass spectrometry (MS) verifies molecular weight, while infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and enamine (C=N) moieties. High-resolution crystallography may resolve ambiguities in stereochemistry .
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer: Purity is evaluated using HPLC or TLC with UV detection. Recrystallization from ethanol or DMF/EtOH mixtures (1:1) is a common purification step. Melting point analysis and elemental composition (CHNS) further validate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer: Systematic variation of solvents (e.g., DMF for polar reactions, toluene for non-polar), catalysts (e.g., piperidine for enamine formation), and temperature (reflux vs. microwave-assisted synthesis) can enhance yield. Kinetic vs. thermodynamic control should be explored to favor the (2E)-isomer. Reaction monitoring via in-situ NMR or LC-MS helps identify intermediates .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or compound purity. Validate activity by repeating assays under standardized protocols (e.g., MTT for cytotoxicity, enzyme inhibition assays). Compare results with structurally analogous pyrazole derivatives to identify structure-activity relationships (SARs) .
Q. What strategies are used to confirm the role of stereochemistry in biological activity?
- Methodological Answer: Separate (2E)- and (2Z)-isomers via chiral chromatography or crystallization. Test each isomer in biological assays (e.g., receptor binding, enzyme inhibition). X-ray crystallography or NOESY NMR can correlate stereochemistry with activity trends .
Q. How to design experiments for studying the compound’s interaction with biological targets?
- Methodological Answer: Use molecular docking to predict binding modes with target proteins (e.g., kinases, GPCRs). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity. In vitro assays (e.g., Western blot for pathway inhibition) confirm functional effects .
Data Analysis and Structural Insights
Q. What crystallographic parameters are critical for determining molecular conformation?
- Methodological Answer: Key parameters include bond angles, torsion angles (e.g., C4-C3-N-C in the enamine group), and hydrogen-bonding networks. Compare experimental X-ray data with computational models (DFT) to validate electronic effects on conformation .
Q. How to address discrepancies in computational vs. experimental spectroscopic data?
- Methodological Answer: Reconcile differences by refining computational parameters (e.g., solvent effects in DFT simulations). Use 2D NMR (COSY, HSQC) to resolve signal overlap. Cross-validate with vibrational spectroscopy (Raman/IR) for functional group assignments .
Tables for Key Data
| Property | Typical Value/Technique | Reference |
|---|---|---|
| Melting Point | 165–168°C (recrystallized from ethanol) | |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 6H, N(CH₃)₂) | |
| X-ray Crystallography | Space group P2₁/c, Z = 4 | |
| Biological Activity | IC₅₀ = 12 µM (kinase inhibition assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
